molecular formula C10H11BrN2O2S B2667267 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide CAS No. 618440-68-9

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide

Cat. No.: B2667267
CAS No.: 618440-68-9
M. Wt: 303.17
InChI Key: JBUANRJAKMFBJY-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide (CAS 618440-68-9) is a high-purity benzothiazolium compound supplied for advanced research applications. With a molecular formula of C10H11BrN2O2S and a molecular weight of 303.18 g/mol, this chemical serves as a valuable intermediate in medicinal chemistry and drug discovery . Its structure is of significant interest in neuroscience research, particularly in the development of non-competitive antagonists for AMPA-type ionotropic glutamate receptors, which are key targets for investigating therapeutic interventions in neurological disorders such as epilepsy, stroke, and amyotrophic lateral sclerosis (ALS) . Furthermore, benzothiazole derivatives are extensively explored in oncology research for their antiproliferative properties, showing promise as cytotoxic agents and photosensitizers in studies against various human cancer cell lines, including colorectal (Caco-2), breast (MCF-7), and prostate (PC-3) cancers . Recent studies also highlight the role of similar quaternary benzothiazolium salts as key synthetic intermediates for developing novel kinase inhibitors, such as psychoplastogenic DYRK1A inhibitors with potential therapeutic relevance for neurodegenerative diseases like Alzheimer's . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 2-(2-amino-1,3-benzothiazol-3-ium-3-yl)acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.BrH/c1-14-9(13)6-12-7-4-2-3-5-8(7)15-10(12)11;/h2-5,11H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUANRJAKMFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]1=C(SC2=CC=CC=C21)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide typically involves the reaction of 2-aminobenzo[d]thiazole with a suitable methoxy-oxoethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzo[d]thiazole compounds .

Scientific Research Applications

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

Substituent Effects
  • Target Compound : The 2-methoxy-2-oxoethyl group introduces an ester functionality, influencing electronic properties (e.g., electron-withdrawing effect) and solubility in polar solvents.
  • Analog 1: 2-Amino-3-(2-oxo-2-phenylethyl)benzo[d]oxazol-3-ium bromide () replaces sulfur with oxygen in the heterocycle (oxazole vs. thiazole), reducing ring aromaticity and altering reactivity. The ketone substituent enhances hydrophobicity compared to the ester .
  • Analog 2 : 3-(2-Carboxyethyl)-2-methylbenzo[d]thiazol-3-ium bromide () features a carboxylic acid group, increasing acidity and water solubility relative to the methoxy-ester .
Heterocycle Modifications
  • Thiazole vs. Oxazole : Oxazole derivatives (e.g., ) generally exhibit lower thermal stability (mp 125–162°C) compared to thiazole analogs due to reduced ring rigidity .
  • Fused Rings: 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2,3:4,5]benzo[1,2-d]thiazol-3-ium bromide () includes a dioxino-fused ring, enhancing steric bulk but limiting synthetic accessibility .

Physical and Spectral Properties

Table 1: Comparative Physical Properties
Compound Melting Point (°C) λmax (nm) Key IR Peaks (cm⁻¹) Space Group (X-ray)
Target Compound Not Reported ~1737 (C=O ester)
Symmetrical Cyanine Dye () 226–227 427 1737 (C=O), 1501 (C=N)
2-Amino-3-(2-oxo-2-phenylethyl)oxazole () 140–162 1681 (C=O ketone)
4-Phenylthiazolium Bromide () P21/c (monoclinic)
Key Observations :
  • The ester carbonyl in the target compound (IR ~1737 cm⁻¹) is less polar than ketones (IR ~1681 cm⁻¹) but more electron-withdrawing than carboxylic acids .
  • Symmetrical substitution () red-shifts absorbance due to extended π-conjugation .

Crystallographic Differences

  • Crystal Packing: Orthorhombic (Pbca) and monoclinic (P21/c) systems observed in related thiazolium bromides () indicate substituent-dependent packing modes. The target compound’s methoxy-ester may favor less dense packing compared to tosylhydrazine derivatives .

Biological Activity

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide, a derivative of benzo[d]thiazole, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound exhibits a unique structure that contributes to its diverse applications in medicinal chemistry.

  • Molecular Formula : C10H11BrN2O2S
  • Molecular Weight : 303.18 g/mol
  • CAS Number : 618440-68-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in cellular processes, which may lead to reduced cell proliferation and enhanced apoptotic pathways in cancer cells.

Antimicrobial Activity

Research indicates that 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide exhibits significant antimicrobial properties against various pathogens.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Acinetobacter baumannii1564
Pseudomonas aeruginosa1832
Escherichia coli12128

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The compound's ability to disrupt mitochondrial membrane potential has been noted as a key factor in its anticancer efficacy .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzothiazole derivatives, including our compound. The findings indicated that modifications in the side chains significantly influenced antibacterial activity, positioning this compound among the more potent derivatives against gram-negative bacteria .
  • Anticancer Research :
    Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The results showed that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as a therapeutic agent for breast cancer .

Q & A

Q. What are the recommended synthetic routes for this compound, and what parameters critically influence reaction efficiency?

The compound can be synthesized via condensation reactions using precursors like 3-(2-methoxy-2-oxoethyl)-2-methylbenzo[d]thiazol-3-ium bromide under reflux conditions with sodium acetate in ethanol (yield: 28%). Key parameters include reaction time (7–8 hours), temperature (reflux), and stoichiometric ratios. Post-reaction stabilization and recrystallization in ethanol are critical for purity. Optimization may involve exploring catalysts (e.g., Lewis acids) or solvent polarity adjustments to improve yields .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1737 cm⁻¹) and methoxy group vibrations (~1009 cm⁻¹).
  • NMR (¹H/¹³C) : Aromatic protons (δ 7.54–8.26 ppm), methoxy singlet (δ 3.76 ppm), and carbons (e.g., carbonyl at δ 166.9 ppm) confirm substitution patterns.
  • HRMS : ESI-HRMS ([M-Br]⁺ at m/z 427.0770) validates molecular composition.
  • UV-Vis : λmax at 427 nm (logε = 5.13) indicates extended conjugation .

Q. What are common crystallization challenges, and how can they be mitigated?

High polarity and bromide counterion mobility often hinder crystallization. Strategies include:

  • Slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
  • Solvent layering (e.g., hexane diffusion into ethanol).
  • Counterion exchange (e.g., using NH₄PF₆ to stabilize lattices via larger anions) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectral data?

Hybrid DFT methods (e.g., B3LYP/6-311G(d,p)) with solvent corrections (e.g., PCM for DMSO) predict NMR shifts and UV-Vis spectra. Discrepancies in aromatic proton shifts may arise from protonation state variations or solvent hydrogen bonding. Frontier orbital analysis (HOMO-LUMO gaps) further elucidates electronic transitions observed in UV-Vis .

Q. What intermolecular interactions dominate the solid-state structure, and how do they influence stability?

X-ray crystallography of analogous bromides reveals:

  • C-H···O hydrogen bonds between methoxy-oxoethyl groups and adjacent aromatic protons.
  • π-π stacking of benzothiazole rings (3.5–4.0 Å spacing).
  • Br⁻···H-C interactions stabilizing the ionic lattice. These interactions dictate melting points (~226–227°C) and thermal stability .

Q. What mechanistic insights explain the compound’s antiproliferative activity in cancer cells?

Symmetrical cyanine derivatives (e.g., compound 9 ) exhibit selective cytotoxicity via:

  • Intercalation with DNA/RNA, disrupting replication (λmax ~427 nm correlates with binding affinity).
  • Mitochondrial membrane depolarization, triggering apoptosis.
  • Survivin inhibition (observed in related compounds like YM155) .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • HPLC-MS : Monitors reaction progress and detects intermediates (e.g., uncyclized thiazole precursors).
  • Kinetic studies : Optimize reflux duration to avoid over-oxidation of methoxy groups.
  • Counterion screening : Larger anions (e.g., PF₆⁻) reduce bromide-mediated side reactions .

Methodological Considerations Table

AspectTechniques/ToolsKey ParametersReferences
Synthesis OptimizationReflux, solvent selection, stoichiometryTime (7 h), temp. (80°C), NaOAc concentration
Structural ValidationX-ray crystallography, DFT modelingBond lengths (Å), HOMO-LUMO gaps (eV)
Pharmacological ProfilingCell viability assays, flow cytometryIC₅₀ values, mitochondrial membrane potential

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